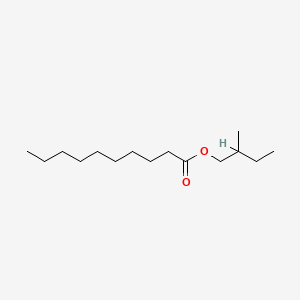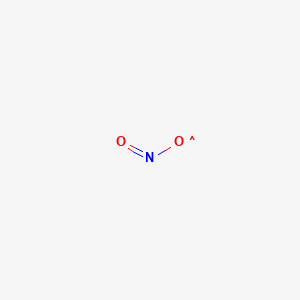
Primycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primycin is a large 36-membered non-polyene macrolide lactone antibiotic produced by the Gram-positive filamentous bacterium Saccharomonospora azurea . It exhibits high antimicrobial activity against frequent Gram-positive pathogens, including clinically prevalent multidrug-resistant strains . This compound was first described in 1954 and has since been recognized for its broad-spectrum antimicrobial properties .
Preparation Methods
Primycin is biosynthesized through the modular type I polyketide synthase pathway in Saccharomonospora azurea . In industrial-scale batch fermentation, the this compound-producing strain is cultivated in a complex fermentation medium optimized for antibiotic production . The role of various fatty acids, such as palmitic acid, in the growth medium has been studied to enhance this compound production . The preparation of water-soluble this compound and its components involves specific processes to ensure its stability and efficacy .
Chemical Reactions Analysis
Primycin undergoes various chemical reactions, including complex formation with ergosterol, which is crucial for its antifungal activity . The interaction of this compound with oleic acid, a building block of plasma membranes, involves competitive hydrogen bonds . These interactions highlight the importance of hydrogen bonding in the molecular mechanism of this compound’s action . The major products formed from these reactions include complexes with ergosterol and oleic acid, which contribute to its antimicrobial properties .
Scientific Research Applications
Primycin has a wide range of scientific research applications. It is used as an antimicrobial agent in primary cell cultures to protect against microbial contamination . This compound is effective against bacteria, mycoplasma, and fungi, making it a valuable addition to various standardized primary cell culture protocols . It is also used in the treatment of skin infections, including acne and pyoderma, and has been successfully applied against small burns infected by Gram-positive bacteria . Additionally, this compound is used in the prevention of burn infections, treatment of bacterially infected trophic ulcers, and inflammation of the anorectum .
Mechanism of Action
Primycin increases the permeability of bacterial cell membranes, leading to the leakage of vital intracellular compounds such as potassium ions . This effect is dose-dependent and results in enhanced leakage of nucleotides from the bacterial cells . This compound’s primary target is the cell membrane in Gram-positive microorganisms, where it disrupts membrane integrity and induces ion leakage . The interaction of this compound with ergosterol in fungal membranes also plays a crucial role in its antifungal activity .
Comparison with Similar Compounds
Primycin is unique among macrolide antibiotics due to its large 36-membered lactone ring and its non-polyene structure . Similar compounds include other macrolide antibiotics such as erythromycin and azithromycin, which also target bacterial cell membranes but differ in their molecular structures and mechanisms of action . This compound’s broad-spectrum antimicrobial activity and its ability to target both bacterial and fungal membranes make it distinct from other macrolides .
Properties
Molecular Formula |
C55H103N3O17 |
|---|---|
Molecular Weight |
1078.4 g/mol |
IUPAC Name |
2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |
InChI |
InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1 |
InChI Key |
NYWSLZMTZNODJM-YZTBHFOCSA-N |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Isomeric SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O |
Canonical SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Synonyms |
primycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid](/img/structure/B1229564.png)
![(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1229567.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)









